molecular formula C18H14ClN3O3 B12174207 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-5-yl)acetamide

2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-5-yl)acetamide

Cat. No.: B12174207
M. Wt: 355.8 g/mol
InChI Key: JGPGFZFUSFAAQK-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved by cyclization of an appropriate precursor, such as 2-amino-4-chlorophenol, with a suitable carbonyl compound under acidic or basic conditions.

    Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzoxazinone core with the indole derivative using reagents like acyl chlorides or anhydrides under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzoxazinone ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids

Medicine

Medicinally, compounds with benzoxazinone and indole moieties have been investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound may be explored for similar applications.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-5-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions. The benzoxazinone and indole moieties may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of an indole moiety.

    2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(2-methylphenyl)acetamide: Similar structure with a methyl-substituted phenyl group.

Uniqueness

The presence of the indole moiety in 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(1H-indol-5-yl)acetamide distinguishes it from other similar compounds. Indole derivatives are known for their diverse biological activities, which may confer unique properties to this compound.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C18H14ClN3O3/c19-12-1-4-16-15(8-12)22(10-18(24)25-16)9-17(23)21-13-2-3-14-11(7-13)5-6-20-14/h1-8,20H,9-10H2,(H,21,23)

InChI Key

JGPGFZFUSFAAQK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=C(N1CC(=O)NC3=CC4=C(C=C3)NC=C4)C=C(C=C2)Cl

Origin of Product

United States

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